molecular formula C15H23BrN2O2S B1531864 [1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 2206970-24-1

[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B1531864
M. Wt: 375.3 g/mol
InChI Key: IUMPHGLJSJEKDN-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester, also known as 5-Bromo-2-(1-methylpiperidin-4-yl)thiophene-3-carboxylic acid tert-butyl ester, is a novel compound with a wide range of potential applications in scientific research. It is a type of organobromine compound that can be synthesized via a number of methods, including the reaction of 5-bromothiophene-2-carboxaldehyde with 1-methylpiperidine in the presence of a tert-butyl ester. This compound has been studied for its biochemical and physiological effects, and has been found to have interesting applications in scientific research.

Scientific Research Applications

Asymmetric Synthesis and Derivatives

Research on asymmetric synthesis of piperidine derivatives, such as the work by Xue et al. (2002), demonstrates the utility of piperidinecarboxylic acid and its derivatives in the synthesis of enantiomerically pure compounds starting from basic amino acids like L-aspartic acid (Xue, He, Roderick, Corbett, & Decicco, 2002). This approach underlines the importance of such compounds in creating biologically active molecules with specific chiral properties.

Chemical Synthesis and Characterization

Further, synthetic and crystallographic studies on compounds like "(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester" by Kant et al. (2015), provide evidence of the methodologies for preparing and characterizing complex structures, which are crucial for the development of novel materials and pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Application in Drug Development

Additionally, the synthesis and pharmacological evaluation of carbamic acid esters, as explored by Chae et al. (2012), indicate the potential of these compounds in discovering new analgesic agents, showcasing the broad application of such chemical entities in therapeutic development (Chae, Yi, Choi, Cho, Lee, & Moon, 2012).

properties

IUPAC Name

tert-butyl N-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPHGLJSJEKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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